molecular formula C19H17O5P B14143248 4-Methoxyphenyl diphenyl phosphate CAS No. 187164-32-5

4-Methoxyphenyl diphenyl phosphate

Cat. No.: B14143248
CAS No.: 187164-32-5
M. Wt: 356.3 g/mol
InChI Key: GPQDNTZNGOIWPG-UHFFFAOYSA-N
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Description

4-Methoxyphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H17O4P It is characterized by the presence of a phosphate group bonded to a 4-methoxyphenyl group and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl diphenyl phosphate typically involves the reaction of 4-methoxyphenol with diphenylphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

4-Methoxyphenol+Diphenylphosphoryl chloride4-Methoxyphenyl diphenyl phosphate+HCl\text{4-Methoxyphenol} + \text{Diphenylphosphoryl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methoxyphenol+Diphenylphosphoryl chloride→4-Methoxyphenyl diphenyl phosphate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine oxides or phosphines.

    Substitution: Formation of various substituted phenyl phosphates.

Scientific Research Applications

4-Methoxyphenyl diphenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

    Triphenyl phosphate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the methoxy group.

    4-Methoxyphenyl phosphate: Lacks the diphenyl groups, resulting in different chemical properties and applications.

Uniqueness: 4-Methoxyphenyl diphenyl phosphate is unique due to the presence of both methoxy and diphenyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

187164-32-5

Molecular Formula

C19H17O5P

Molecular Weight

356.3 g/mol

IUPAC Name

(4-methoxyphenyl) diphenyl phosphate

InChI

InChI=1S/C19H17O5P/c1-21-16-12-14-19(15-13-16)24-25(20,22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

GPQDNTZNGOIWPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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